An In-Depth Technical Guide to 7-Bromo-8-methylpyrido[2,3-b]pyrazine (CAS No. 116605-69-7)
An In-Depth Technical Guide to 7-Bromo-8-methylpyrido[2,3-b]pyrazine (CAS No. 116605-69-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-8-methylpyrido[2,3-b]pyrazine, a key heterocyclic building block in medicinal chemistry. Its established CAS Number is 116605-69-7 . This document delves into the synthesis, purification, and characterization of this compound, with a particular focus on its strategic application in the development of kinase inhibitors and other biologically active molecules. The guide offers field-proven insights into experimental protocols, including Suzuki-Miyaura coupling for further derivatization, and discusses the significance of the pyrido[2,3-b]pyrazine scaffold in modern drug discovery.
Introduction: The Strategic Importance of 7-Bromo-8-methylpyrido[2,3-b]pyrazine
7-Bromo-8-methylpyrido[2,3-b]pyrazine is a brominated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1] The pyrido[2,3-b]pyrazine core is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.[1] This characteristic makes it a valuable scaffold for the design of novel therapeutics.
The presence of a bromine atom at the 7-position and a methyl group at the 8-position of the pyrido[2,3-b]pyrazine ring imparts specific chemical properties that are highly advantageous for drug discovery programs.[2] The bromine atom serves as a crucial synthetic handle, enabling a wide range of derivatizations through modern cross-coupling reactions.[1] This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties. Consequently, this compound is a versatile intermediate in the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for targeted cancer therapies.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 7-Bromo-8-methylpyrido[2,3-b]pyrazine is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 116605-69-7 | [2] |
| Molecular Formula | C₈H₆BrN₃ | [2] |
| Molecular Weight | 224.06 g/mol | [2] |
| IUPAC Name | 7-bromo-8-methylpyrido[2,3-b]pyrazine | [2] |
| Appearance | Solid | |
| Melting Point | 161-166 °C |
Spectroscopic Data:
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¹H NMR (400 MHz, DMSO-d₆): A characteristic singlet for the methyl group is expected around δ 2.48 ppm, with the pyrazine protons appearing at approximately δ 8.72–9.15 ppm.[2]
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¹³C NMR: The carbon spectrum will show distinct signals for the aromatic and methyl carbons.
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High-Resolution Mass Spectrometry (HRMS): The calculated m/z for [M+H]⁺ is 224.9734, with an expected found value in close agreement.[2]
Synthesis and Purification: A Protocol for Laboratory-Scale Production
The synthesis of 7-Bromo-8-methylpyrido[2,3-b]pyrazine is typically achieved through a multi-step process involving the formation of the pyrido[2,3-b]pyrazine core followed by regioselective bromination. The following protocol is a representative method for its laboratory-scale synthesis.
Synthetic Pathway
Caption: Synthetic pathway for 7-Bromo-8-methylpyrido[2,3-b]pyrazine.
Detailed Experimental Protocol
Step 1: Synthesis of the Pyrido[2,3-b]pyrazine Scaffold
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazine-2,3-diamine (1.0 eq) in 2-propanol.
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Addition of Reagents: Add sodium bicarbonate (2.0 eq) to the solution, followed by the dropwise addition of an α-brominated ketone (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between dichloromethane and water.
-
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude pyrido[2,3-b]pyrazine scaffold.
Step 2: Bromination of the Pyrido[2,3-b]pyrazine Scaffold
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Reaction Setup: Dissolve the crude pyrido[2,3-b]pyrazine scaffold from Step 1 in N,N-dimethylformamide (DMF) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) or a solution of bromine in DMF (1.05 eq) to the cooled solution while maintaining the temperature between 0-25°C to prevent over-halogenation.[2]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-Bromo-8-methylpyrido[2,3-b]pyrazine.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel (230–400 mesh).[2]
-
Column Preparation: Pack a glass column with a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 30% ethyl acetate). A typical eluent system is a 3:7 mixture of ethyl acetate/hexane.[2]
-
Fraction Collection: Collect the fractions containing the desired product, as identified by TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 7-Bromo-8-methylpyrido[2,3-b]pyrazine as a solid. For obtaining a product with >99% purity, recrystallization from a methanol/water (4:1) mixture can be performed.[2]
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrido[2,3-b]pyrazine scaffold is a cornerstone in the design of various kinase inhibitors. The bromine atom at the 7-position of 7-Bromo-8-methylpyrido[2,3-b]pyrazine is a key functional group that allows for the introduction of diverse substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the synthesis of large libraries of compounds for screening against various kinases.
The Suzuki-Miyaura Coupling: A Powerful Tool for Derivatization
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[3][4] In the context of 7-Bromo-8-methylpyrido[2,3-b]pyrazine, this reaction is employed to couple the heterocyclic core with a variety of aryl or heteroaryl boronic acids or esters.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of 7-Bromo-8-methylpyrido[2,3-b]pyrazine with an arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 7-Bromo-8-methylpyrido[2,3-b]pyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and partition between ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-8-methylpyrido[2,3-b]pyrazine derivative.
Example of a Kinase Inhibitor Derived from a Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold
Conclusion: A Versatile Building Block for Future Discoveries
7-Bromo-8-methylpyrido[2,3-b]pyrazine is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its strategic design, featuring a privileged heterocyclic core and a reactive bromine handle, provides a robust platform for the synthesis of diverse chemical libraries. The ability to readily derivatize this scaffold through robust chemical transformations like the Suzuki-Miyaura coupling makes it an ideal starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. This technical guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this important intermediate in their quest for new medicines.
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Figure 1: Chemical structure of the core building block.


